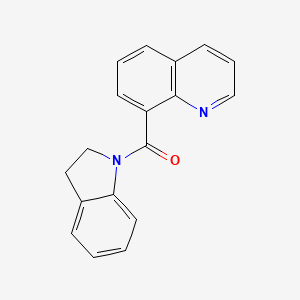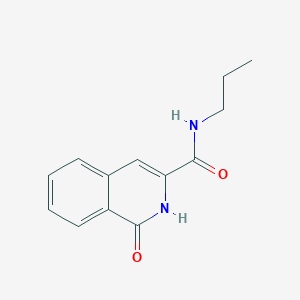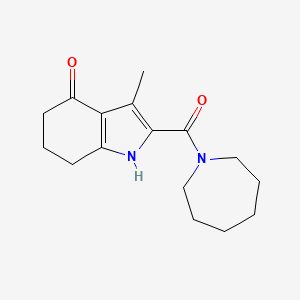![molecular formula C17H22N2O2 B7472889 N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein, a protein found in milk, and is known for its ability to promote remineralization of tooth enamel, which is crucial in preventing dental caries. In
Wirkmechanismus
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide works by forming complexes with calcium and phosphate ions, which are present in saliva and plaque. These complexes then bind to the tooth surface and release calcium and phosphate ions, which are incorporated into the tooth enamel. This process promotes remineralization of the tooth enamel, which is crucial in preventing dental caries.
Biochemical and Physiological Effects:
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to enhance the mechanical properties of tooth enamel, such as hardness and elasticity. It also reduces the solubility of tooth enamel, making it more resistant to acid attack. N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has also been shown to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in dentistry. However, there are also some limitations to using N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in lab experiments. It can be difficult to obtain pure N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide, and its effects on tooth enamel may vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide. One area of research is to explore the potential applications of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in other fields, such as orthopedics and ophthalmology. Another area of research is to investigate the effects of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide on different types of bacteria that cause dental caries. Additionally, researchers can explore the potential use of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in combination with other agents, such as fluoride, to enhance its effectiveness in preventing dental caries.
Synthesemethoden
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide is synthesized by the reaction of casein with pyrrolidine-1-carbonyl chloride and cyclopentanecarboxylic acid. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide. The purity of the product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a significant impact on the prevention and treatment of dental caries. N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide works by binding to tooth enamel and releasing calcium and phosphate ions, which are essential for remineralization. It also inhibits the growth of bacteria that cause dental caries, such as Streptococcus mutans.
Eigenschaften
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-5-1-2-6-13)18-15-9-7-14(8-10-15)17(21)19-11-3-4-12-19/h7-10,13H,1-6,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIUZEQHOVTAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)





![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
